molecular formula C20H14N2O2S B5115960 N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide

Cat. No.: B5115960
M. Wt: 346.4 g/mol
InChI Key: GREUNFYOZCFERP-UHFFFAOYSA-N
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Description

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide is an organic compound that features a dibenzofuran moiety linked to a benzamide group through a thiourea linkage. This compound is part of a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-(dibenzofuran-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-19(13-6-2-1-3-7-13)22-20(25)21-14-10-11-16-15-8-4-5-9-17(15)24-18(16)12-14/h1-12H,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREUNFYOZCFERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide typically involves the reaction of dibenzofuran derivatives with isothiocyanates and benzoyl chloride. The process generally includes the following steps:

    Formation of the Thiourea Linkage: Dibenzofuran is reacted with an isothiocyanate under basic conditions to form the thiourea intermediate.

    Acylation: The thiourea intermediate is then acylated with benzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea linkage to a thiol or amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler analog with a similar core structure but lacking the thiourea and benzamide functionalities.

    Benzofuran: Contains a furan ring fused to a benzene ring, similar to dibenzofuran but with different electronic properties.

    Dibenzothiophene: Similar structure with a sulfur atom replacing the oxygen in dibenzofuran.

Uniqueness

N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide is unique due to its combination of the dibenzofuran core with a thiourea linkage and benzamide group, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs.

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